Cyclopropylmethyl bromide-d4

Quantitative LC-MS/MS Internal Standard Method Isotope Dilution Mass Spectrometry

Cyclopropylmethyl bromide-d4 (CAS 1219805-93-2) is a stable isotope-labeled derivative of cyclopropylmethyl bromide, wherein all four hydrogen atoms on the cyclopropane ring are replaced with deuterium atoms. The compound possesses a molecular formula of C₄H₃D₄Br and a molecular weight of 139.03 g/mol, representing a mass increase of +4.03 Da relative to its non-deuterated counterpart (C₄H₇Br, MW 135.00 g/mol).

Molecular Formula C4H7Br
Molecular Weight 139.03 g/mol
CAS No. 1219805-93-2
Cat. No. B12393003
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameCyclopropylmethyl bromide-d4
CAS1219805-93-2
Molecular FormulaC4H7Br
Molecular Weight139.03 g/mol
Structural Identifiers
SMILESC1CC1CBr
InChIInChI=1S/C4H7Br/c5-3-4-1-2-4/h4H,1-3H2/i1D2,2D2
InChIKeyAEILLAXRDHDKDY-LNLMKGTHSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Cyclopropylmethyl bromide-d4 (CAS 1219805-93-2): Isotopic Internal Standard and Deuterated Alkylating Agent for Quantitative Mass Spectrometry


Cyclopropylmethyl bromide-d4 (CAS 1219805-93-2) is a stable isotope-labeled derivative of cyclopropylmethyl bromide, wherein all four hydrogen atoms on the cyclopropane ring are replaced with deuterium atoms . The compound possesses a molecular formula of C₄H₃D₄Br and a molecular weight of 139.03 g/mol, representing a mass increase of +4.03 Da relative to its non-deuterated counterpart (C₄H₇Br, MW 135.00 g/mol) . It is classified as a deuterated alkylating agent and is utilized primarily as an internal standard in quantitative LC-MS/MS applications and as a synthetic intermediate where isotopic labeling enables precise reaction monitoring and metabolic tracing .

Why Cyclopropylmethyl bromide-d4 Cannot Be Substituted with Unlabeled Cyclopropylmethyl Bromide in Quantitative Analytical Workflows


Cyclopropylmethyl bromide-d4 is not interchangeable with its unlabeled analog (cyclopropylmethyl bromide, CAS 7051-34-5) or with alternative deuterated alkylating agents in analytical and synthetic contexts requiring precise isotopic differentiation [1]. The incorporation of four deuterium atoms confers a +4.03 Da mass shift, which provides a distinct and stable isotopic signature essential for accurate analyte/internal standard discrimination in LC-MS/MS quantitation . Substitution with unlabeled cyclopropylmethyl bromide would render the internal standard method inoperable due to the absence of a differentiable m/z ratio [1]. Furthermore, substitution with alternative deuterated alkylating agents—such as those with differing deuterium substitution patterns, varying alkyl chain structures, or distinct leaving groups—introduces chemical reactivity discrepancies that can alter reaction kinetics, product yields, and side-product profiles, thereby compromising synthetic reproducibility and data comparability .

Cyclopropylmethyl bromide-d4 (CAS 1219805-93-2) vs. Unlabeled Cyclopropylmethyl Bromide: Quantitative Differentiation Evidence for Procurement Decisions


Molecular Mass Differential: +4.03 Da Shift Enables Definitive MS Discrimination Between d4-Labeled and Unlabeled Species

Cyclopropylmethyl bromide-d4 exhibits a molecular weight of 139.03 g/mol, which is precisely 4.03 Da greater than the molecular weight of unlabeled cyclopropylmethyl bromide (135.00 g/mol) . This mass differential, resulting from the substitution of four hydrogen atoms (¹H, ~1.008 Da each) with four deuterium atoms (²H, ~2.014 Da each), provides an unequivocal isotopic signature that allows baseline mass spectrometric resolution between the analyte and its internal standard . In contrast, alternative deuterated alkylating agents with fewer than four deuterium substitutions (e.g., d1, d2, or d3 analogs) yield smaller mass shifts (approximately +1.01, +2.02, or +3.03 Da), which may be insufficient for complete baseline separation in complex matrices or may overlap with natural isotopic abundance peaks (e.g., ¹³C isotopologues) [1].

Quantitative LC-MS/MS Internal Standard Method Isotope Dilution Mass Spectrometry

Isotopic Purity Specification: 99% Atom D Guarantees Minimal Unlabeled Carryover for Quantitative Internal Standard Applications

Commercially available cyclopropylmethyl bromide-d4 is specified at 99% atom D isotopic purity . This means that for every 100 deuterium atoms theoretically present, at least 99 are actual ²H rather than residual ¹H. In contrast, some lower-cost or custom-synthesized deuterated reagents may be offered at 98% or 95% atom D enrichment levels . The 1% residual protium content translates to a background unlabeled fraction of approximately 4% at the molecular level for a tetra-deuterated compound (since four positions each have a 1% chance of being protium: 1 − (0.99)⁴ ≈ 0.039 or 3.9%), whereas a 95% atom D product would exhibit approximately 18.5% unlabeled molecular contamination . This background directly translates to quantitation bias in isotope dilution experiments.

Isotopic Enrichment Quantitative Accuracy Internal Standard Quality Control

Chemical Identity and Reactivity Profile: Deuterium Substitution Preserves Alkylating Reactivity While Enabling Isotopic Differentiation

Cyclopropylmethyl bromide-d4 retains the identical core chemical structure and reactivity profile as unlabeled cyclopropylmethyl bromide, with the cyclopropylmethyl group available for nucleophilic substitution reactions and the bromine atom serving as a leaving group . Both compounds share identical physicochemical properties relevant to synthetic applications: boiling point (106.0±0.0 °C at 760 mmHg), density (1.5±0.1 g/cm³), flash point (41.7±0.0 °C), vapor pressure (33.6±0.1 mmHg at 25°C), LogP (2.05), and refractive index (1.512) . This near-identical physicochemical profile ensures that the d4-labeled compound behaves indistinguishably from the unlabeled analog in reaction kinetics, phase partitioning, and chromatographic retention [1]. In contrast, alternative alkylating agents such as cyclopropylmethyl chloride (different leaving group) or cyclobutylmethyl bromide (different ring strain and sterics) would exhibit altered reactivity rates, different byproduct formation, and distinct chromatographic behavior, rendering them unsuitable for applications requiring exact chemical mimicry with isotopic distinction [1].

Synthetic Intermediate Alkylating Agent Reaction Monitoring

Documented Application in DHODH Inhibitor Synthesis: Validated Synthetic Utility for Azole Scaffold-Based Drug Development

Cyclopropylmethyl bromide-d4 is explicitly documented as the isotopically labeled analogue of a reagent used in the synthesis of human dihydroorotate dehydrogenase (DHODH) inhibitors based on azole scaffolds [1]. This application is supported by published medicinal chemistry literature, including Sainas et al. (Eur. J. Med. Chem., 2017) and Ma et al. (Bioorg. Med. Chem., 2017), which describe the synthesis of azole-based DHODH inhibitors employing cyclopropylmethyl bromide as a key alkylating agent . The availability of the d4-labeled version enables precise reaction monitoring, mechanistic studies, and metabolite identification throughout the synthetic and biological evaluation pipeline . In contrast, procurement of unlabeled cyclopropylmethyl bromide alone would preclude isotopic tracing experiments essential for drug metabolism and pharmacokinetic (DMPK) studies required during preclinical development .

DHODH Inhibitors Azole Scaffolds Medicinal Chemistry Synthetic Intermediate

Cyclopropylmethyl bromide-d4 (CAS 1219805-93-2): Prioritized Application Scenarios Based on Quantitative Differentiation Evidence


Quantitative LC-MS/MS Bioanalysis of Cyclopropylmethyl-Containing Drug Candidates and Metabolites

In drug metabolism and pharmacokinetic (DMPK) studies, cyclopropylmethyl bromide-d4 serves as an ideal internal standard for quantifying cyclopropylmethyl-containing analytes in biological matrices (plasma, urine, tissue homogenates). The +4.03 Da mass differential relative to unlabeled species ensures baseline chromatographic co-elution with the analyte while providing unambiguous MS discrimination . The 99% atom D purity specification minimizes background contamination from unlabeled or partially labeled species, enabling accurate quantitation at low ng/mL concentrations . This application is directly relevant to development programs for DHODH inhibitors and other azole-based therapeutics where cyclopropylmethyl moieties are incorporated as pharmacophoric elements [1].

Reaction Monitoring and Mechanistic Studies in Medicinal Chemistry Synthesis

Cyclopropylmethyl bromide-d4 can be employed as a tracer in synthetic routes to monitor the incorporation and transformation of the cyclopropylmethyl fragment during multi-step organic syntheses . Because the compound exhibits identical physicochemical properties (boiling point, density, LogP) to unlabeled cyclopropylmethyl bromide, it partitions and reacts indistinguishably during extraction, purification, and reaction steps . MS analysis of reaction aliquots spiked with the d4-labeled reagent allows precise quantification of reaction progress, identification of intermediates, and detection of side-product formation without altering the intrinsic chemistry of the system .

NMR Spectral Simplification for Structural Elucidation of Complex Molecules

In NMR spectroscopy, the substitution of four hydrogen atoms with deuterium eliminates ¹H signals from the cyclopropane ring positions, reducing spectral crowding in the aliphatic region (δ 0-2 ppm) . This simplification facilitates the assignment of other proton resonances in complex molecules where cyclopropylmethyl groups have been introduced as synthetic handles or structural probes. The distinct nuclear spin of deuterium (I=1) compared to hydrogen (I=½) also enables specialized ²H NMR experiments for tracking metabolic fate without radiolabeling .

Preparation of Radiolabeled PET Imaging Tracers (Precursor for [¹¹C]CMDC)

Cyclopropylmethyl bromide-d4 is documented as a precursor in the preparation of [¹¹C]CMDC, a PET imaging agent targeting metabotropic glutamate receptor 2 (mGluR2), which has been proposed as a therapeutic target in schizophrenia . The use of the deuterated analog as a synthetic precursor enables cold reference standard preparation and analytical method development prior to radiolabeling with carbon-11. This application underscores the compound's utility in translational neuroimaging research programs requiring high-purity, well-characterized synthetic intermediates .

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

37 linked technical documents
Explore Hub


Quote Request

Request a Quote for Cyclopropylmethyl bromide-d4

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.